6-Butyl-2-chloro-1,3-benzothiazole CAS 156246-16-1 properties
6-Butyl-2-chloro-1,3-benzothiazole CAS 156246-16-1 properties
An In-Depth Technical Guide to 6-Butyl-2-chloro-1,3-benzothiazole (CAS 156246-16-1): A Versatile Intermediate for Drug Discovery
Abstract
This technical guide provides a comprehensive analysis of 6-Butyl-2-chloro-1,3-benzothiazole (CAS 156246-16-1), a heterocyclic compound of significant interest to researchers in medicinal chemistry and drug development. While specific experimental data for this molecule is limited in public literature, its structure combines three key features of high strategic value: a biologically active benzothiazole core, a reactive 2-chloro group for synthetic elaboration, and a 6-butyl substituent for modulating lipophilicity. This document outlines the compound's identifiers and computed physicochemical properties, provides a detailed predictive overview of its spectroscopic signature, and presents a plausible, robust synthetic pathway based on established chemical principles. Furthermore, we explore its chemical reactivity and discuss its potential as a pivotal intermediate for creating diverse molecular libraries targeting a range of therapeutic areas. Safety and handling protocols derived from analogous structures are also provided to ensure safe laboratory practice.
Introduction: The Strategic Value of the Benzothiazole Scaffold
The benzothiazole motif is a privileged heterocyclic system, forming the core of numerous natural products and FDA-approved pharmaceuticals.[1][2] Its rigid, bicyclic structure is adept at engaging with a wide variety of biological targets, and its derivatives have demonstrated a vast spectrum of pharmacological activities, including anticancer, antimicrobial, anti-inflammatory, and neuroprotective properties.[2][3]
6-Butyl-2-chloro-1,3-benzothiazole emerges as a particularly valuable, though under-documented, building block. Its design incorporates:
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A Benzothiazole Core: A proven pharmacophore.[1]
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A 2-Chloro Substituent: This is the molecule's key reactive handle. The chlorine atom activates the C2 position, turning it into an excellent electrophilic site for nucleophilic aromatic substitution, thus serving as a gateway for synthetic diversification.[4]
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A 6-Butyl Group: This aliphatic chain significantly increases the molecule's lipophilicity. In drug design, tuning lipophilicity is critical for optimizing a compound's ADME (Absorption, Distribution, Metabolism, and Excretion) profile, particularly its ability to cross cellular membranes.
This guide serves to consolidate the known and predicted properties of this compound, providing a foundational resource for scientists looking to leverage its unique structural attributes in their research.
Physicochemical and Spectroscopic Profile
While extensive experimental data is not available, a robust profile can be constructed from computational models and by analogy to structurally related benzothiazoles.
Chemical Identifiers and Computed Properties
The following table summarizes key identifiers and computationally derived properties for easy reference. The octanol/water partition coefficient (XLogP3) for the isomeric 6-Butyl-5-chloro-1,3-benzothiazole suggests high lipophilicity, a characteristic that is expected to be similar for the title compound.[5]
| Property | Value | Source |
| CAS Number | 156246-16-1 | [6] |
| Molecular Formula | C₁₁H₁₂ClNS | [6] |
| Molecular Weight | 225.74 g/mol | Computed |
| IUPAC Name | 6-butyl-2-chloro-1,3-benzothiazole | - |
| SMILES | CCCCC1=CC2=C(C=C1)N=C(S2)Cl | - |
| XLogP3 (Isomer) | 4.9 | [5] |
Anticipated Spectroscopic Data
The characterization of 6-Butyl-2-chloro-1,3-benzothiazole would rely on standard spectroscopic techniques. Based on data from similar benzothiazole structures, the following spectral features are anticipated.[7][8][9]
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¹H NMR (in CDCl₃):
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Aromatic Protons: Three signals are expected in the aromatic region (~7.5-8.0 ppm). The proton at C7 would likely appear as a doublet, the proton at C5 as a doublet of doublets, and the proton at C4 as a singlet or a narrow doublet.
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Butyl Protons: A triplet corresponding to the benzylic -CH₂- group (~2.7 ppm), two multiplets for the internal -CH₂- groups (~1.4-1.7 ppm), and a triplet for the terminal -CH₃ group (~0.9 ppm).
-
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¹³C NMR (in CDCl₃):
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Benzothiazole Carbons: Signals for the seven aromatic and heterocyclic carbons would appear between ~120-170 ppm, with the C2 carbon bearing the chlorine atom being highly deshielded.
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Butyl Carbons: Four distinct signals in the aliphatic region (~13-35 ppm).
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FT-IR (KBr, cm⁻¹):
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Aromatic C-H stretching (~3050-3100 cm⁻¹).
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Aliphatic C-H stretching (~2850-2960 cm⁻¹).
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C=N stretching of the thiazole ring (~1550-1600 cm⁻¹).[10]
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Aromatic C=C stretching (~1450-1500 cm⁻¹).
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C-Cl stretching (~700-800 cm⁻¹).
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Mass Spectrometry (EI):
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A molecular ion peak (M⁺) at m/z 225, with a characteristic M+2 isotopic peak at m/z 227 in an approximate 3:1 ratio, confirming the presence of one chlorine atom.
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Synthesis and Reactivity
As a specialized intermediate, 6-Butyl-2-chloro-1,3-benzothiazole is not typically available off-the-shelf and requires targeted synthesis. A logical and efficient pathway proceeds in two steps from commercially available 4-butylaniline.
Protocol 1: Synthesis of 2-Amino-6-butyl-1,3-benzothiazole (Intermediate)
This procedure is adapted from the well-established synthesis of 2-aminobenzothiazoles from anilines.[10][11] The reaction involves an in-situ generation of thiocyanogen, which electrophilically attacks the aniline, followed by intramolecular cyclization.
Methodology:
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In a three-necked flask equipped with a mechanical stirrer and dropping funnel, dissolve 4-butylaniline (1 equivalent) and potassium thiocyanate (2.2 equivalents) in glacial acetic acid.
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Cool the mixture to 0-5 °C in an ice-salt bath.
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Prepare a solution of bromine (1.1 equivalents) in glacial acetic acid and add it dropwise to the reaction mixture over 1-2 hours, maintaining the temperature below 10 °C.
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After the addition is complete, allow the mixture to stir at room temperature for an additional 8-12 hours.
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Pour the reaction mixture into a large volume of crushed ice with vigorous stirring. A precipitate will form.
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Neutralize the mixture with a concentrated ammonium hydroxide solution to a pH of ~8-9.
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Collect the solid product by vacuum filtration, wash thoroughly with water, and dry.
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Recrystallize the crude product from an ethanol/water mixture to yield pure 2-Amino-6-butyl-1,3-benzothiazole.
Protocol 2: Synthesis of 6-Butyl-2-chloro-1,3-benzothiazole
This step utilizes a Sandmeyer-type reaction, where the amino group of the intermediate is converted to a diazonium salt and subsequently displaced by a chloride ion.[12]
Methodology:
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In a suitable reaction flask, suspend copper(II) chloride (1.2 equivalents) in acetonitrile.
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Add tert-butyl nitrite (1.5 equivalents) and stir the solution at room temperature for 10 minutes.
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Slowly add a solution of 2-Amino-6-butyl-1,3-benzothiazole (1 equivalent) in acetonitrile to the mixture. Effervescence (N₂ gas) should be observed.
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Heat the reaction mixture to 60-65 °C for 30-60 minutes until the reaction is complete (monitored by TLC).
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Cool the mixture to room temperature and dilute with an excess of 1N hydrochloric acid.
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Extract the product into an organic solvent such as ethyl acetate (3x).
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Combine the organic layers, wash with brine, dry over anhydrous magnesium sulfate, and concentrate under reduced pressure to yield the crude product.
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Purify the product by column chromatography on silica gel (using a hexane/ethyl acetate gradient) to obtain pure 6-Butyl-2-chloro-1,3-benzothiazole.
Chemical Reactivity: A Gateway to Diverse Scaffolds
The primary value of this compound lies in the reactivity of the C2-Cl bond. The electron-withdrawing nature of the thiazole nitrogen and the aromatic system makes the C2 carbon highly electrophilic and susceptible to nucleophilic aromatic substitution (SNAr). This allows for the facile introduction of a wide range of functional groups, making it an ideal scaffold for building combinatorial libraries.
Applications in Research and Drug Development
While direct biological activity data for 6-Butyl-2-chloro-1,3-benzothiazole is scarce, its utility is inferred from the extensive pharmacology of its potential derivatives.
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Scaffold for Kinase Inhibitors: Many potent kinase inhibitors feature a 2-aminobenzothiazole core. This compound is an ideal precursor for synthesizing libraries of 2-substituted amino derivatives for screening against various kinases implicated in cancer.
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Antimicrobial Agents: The benzothiazole nucleus is present in numerous compounds with antibacterial and antifungal properties.[10] The 2-chloro group can be displaced by various nitrogen and sulfur nucleophiles to generate novel antimicrobial candidates.
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CNS-Active Agents: Riluzole, a benzothiazole-based drug, is used to treat amyotrophic lateral sclerosis (ALS).[2] The lipophilic butyl group on this scaffold may enhance blood-brain barrier penetration, making its derivatives interesting candidates for neurodegenerative disease research.
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Foundation for Bioactive Heterocycles: The reactive nature of this compound allows it to be a starting point for more complex heterocyclic systems, such as by reacting it with hydrazines to form hydrazone derivatives, which themselves have shown significant biological activity.[13]
Safety and Handling
No specific safety data sheet (SDS) exists for CAS 156246-16-1. Therefore, precautions must be based on structurally related chlorinated and nitrated benzothiazoles.[14][15] The compound should be treated as harmful and an irritant.
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Personal Protective Equipment (PPE): Wear standard PPE, including a lab coat, safety goggles, and chemical-resistant gloves (e.g., nitrile).[16]
-
Handling: Handle only in a well-ventilated area, preferably within a chemical fume hood, to avoid inhalation of any potential vapors or dust.[17] Avoid contact with skin and eyes. Wash hands thoroughly after handling.[18]
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Storage: Keep the container tightly closed in a dry, cool, and well-ventilated place, away from strong oxidizing agents and acids.[18]
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Disposal: Dispose of contents and container to an approved waste disposal plant in accordance with local, state, and federal regulations.
Conclusion
6-Butyl-2-chloro-1,3-benzothiazole represents a potent, strategically designed intermediate for advanced chemical synthesis. Its combination of a proven pharmacophore, a tunable lipophilic tail, and a versatile reactive handle makes it a highly valuable, albeit underutilized, tool for medicinal chemists and drug discovery professionals. The predictive data and synthetic protocols outlined in this guide provide a solid foundation for researchers to unlock the potential of this scaffold in the development of next-generation therapeutics.
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